molecular formula C17H21NO3 B134726 (S)-etodolac CAS No. 87249-11-4

(S)-etodolac

カタログ番号 B134726
CAS番号: 87249-11-4
分子量: 287.35 g/mol
InChIキー: NNYBQONXHNTVIJ-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (S)-Etodolac involves several chemical reactions, typically starting with the appropriate aromatic compound and introducing the necessary functional groups through various reactions .

Molecular Structure Analysis

(S)-Etodolac, like other NSAIDs, has a specific molecular structure that allows it to inhibit the COX enzymes, reducing the production of prostaglandins and thereby decreasing inflammation .

Chemical Reactions Analysis

(S)-Etodolac primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. By inhibiting these enzymes, (S)-Etodolac reduces the levels of prostaglandins, which are responsible for causing pain and inflammation .

Physical And Chemical Properties Analysis

(S)-Etodolac is a solid at room temperature, and it is slightly soluble in water. It has a specific melting point, boiling point, and other physical and chemical properties that can be determined through various analytical techniques .

科学的研究の応用

1. Alternative Administration Methods

(S)-Etodolac has been explored for alternative administration methods to avoid common side effects associated with oral intake. A study highlighted the development of hydrophilic gel formulations of etodolac with carboxymethylcellulose sodium, investigating the effect of terpenes as enhancers on the percutaneous absorption of etodolac. This study suggests that topical formulations of etodolac in gel form could be an alternative, particularly using hydrophobic terpenes like anethole for enhanced absorption (Tas, Ozkan, Okyar, & Savaser, 2007).

2. Potential in Cancer Treatment

(S)-Etodolac has been investigated for its potential antitumor activity, especially in B-cell chronic lymphocytic leukemia (B-CLL). A Phase I clinical trial focused on the tolerability, safety, and maximum tolerated dose of R-etodolac in patients with B-CLL. This study opens possibilities for further research on R-etodolac as a new maintenance therapy or as part of combination therapy in treating B-CLL (Jensen et al., 2008).

3. Neuropathic Pain Management

Research on etodolac's effect on neuropathic pain in a rat model indicates its potential for treating such pain. The study examined etodolac's impact on heat-evoked hyperalgesia and its effects on osteoporosis induced by chronic constriction injury in rats. It suggests that etodolac can alleviate neuropathic pain, although it did not inhibit the decrease of bone mineral content and density on the injured side (Suyama, Kawamoto, Gaus, & Yuge, 2004).

Safety And Hazards

Like other NSAIDs, (S)-Etodolac can cause side effects such as gastrointestinal upset, cardiovascular issues, and renal impairment. It should be used with caution in patients with existing heart, liver, or kidney disease .

将来の方向性

Future research on (S)-Etodolac may focus on developing formulations with improved safety profiles, studying its efficacy in other conditions, or investigating its mechanism of action in more detail .

特性

IUPAC Name

2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYBQONXHNTVIJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@](OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043544
Record name [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-etodolac

CAS RN

87249-11-4
Record name (+)-Etodolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87249-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etodolac, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087249114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETODOLAC, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1046G5D6YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-etodolac
Reactant of Route 2
Reactant of Route 2
(S)-etodolac
Reactant of Route 3
(S)-etodolac
Reactant of Route 4
(S)-etodolac
Reactant of Route 5
(S)-etodolac
Reactant of Route 6
(S)-etodolac

Citations

For This Compound
198
Citations
DR Brocks, F Jamali - Clinical pharmacokinetics, 1994 - Springer
… was significantly higher than that of Setodolac in young healthy volunteers given single doses … in the bioavailability of S-etodolac may remain unnoticed due to the lower statistical power …
Number of citations: 96 link.springer.com
S Menon, N Kadam, A Gursale, V Gokarn… - Journal of Applied …, 2009 - jarcet.com
… To estimate the bioavailability and evaluate bioequivalence of S-Etodolac 300 mg tablet and to compare it with that of Etodolac 600 mg tablet … S-Etodolac is 2.6 times more potent …
Number of citations: 6 www.jarcet.com
JAS Roberts, C Ma, SYT Robertson, S Kang… - … and Biophysics Reports, 2022 - Elsevier
… R- and S-etodolac in a biological stem cell model. We demonstrate that R- and S-etodolac … Our results suggest that R-etodolac is a more potent Wnt signaling inhibitor than S-etodolac. …
Number of citations: 3 www.sciencedirect.com
N Inoue, M Nogawa, S Ito, K Tajima… - Biological and …, 2011 - jstage.jst.go.jp
… is not understood, we have shown here that Setodolac, but not R-etodolac, attenuated … of S-etodolac, we carried out in vitro profiling by testing the binding affinity of S-etodolac for …
Number of citations: 22 www.jstage.jst.go.jp
DR Brocks, F Jamali, AS Russell - The Journal of Clinical …, 1991 - Wiley Online Library
… Concentrations of S‐etodolac were greater in SF than in plasma (SF:plasma ratio = 1.98 ± … bound R more extensively than S etodolac. Therapeutically active S‐etodolac has greater …
Number of citations: 50 accp1.onlinelibrary.wiley.com
P Sancheti, M Hardikar, N Karne, J Panse… - … journal of clinical …, 2010 - europepmc.org
… All patients received either S-etodolac ER 300 mg or etodolac ER 600 mg tablets once daily. … The present study has established the efficacy, tolerability and safety of S-etodolac …
Number of citations: 9 europepmc.org
K Tougou, H Gotou, Y Ohno, A Nakamura - Xenobiotica, 2004 - Taylor & Francis
… , UGT1A9 is mainly responsible for the stereoselective glucuronidation of S-etodolac. … of S-etodolac. In contrast, the plasma concentrations of S-etodolac glucuronide were higher than …
Number of citations: 45 www.tandfonline.com
I Mignot, N Presle, F Lapicque, C Monot, R Dropsy… - Chirality, 1996 - Wiley Online Library
Non‐steroidal anti‐inflammatory drugs (NSAIDs) are strongly bound to human serum albumin (HSA), mainly to sites I and II. The aim of this study was to characterize the binding site(s) …
Number of citations: 42 onlinelibrary.wiley.com
N Muller, F Lapicque, C Monot, E Payan, R Dropsy… - Chirality, 1992 - Wiley Online Library
The protein binding of etodolac enantiomers was studied in vitro by equilibrium dialysis in human serum albumin (HSA) of various concentrations varying from 1 to 40 g/liter, by addition …
Number of citations: 23 onlinelibrary.wiley.com
KP Shah, K Gumbhir-Shah, HG Brittain - Analytical profiles of drug …, 2002 - Elsevier
Publisher Summary This chapter focuses on the drug etodolac. Etodolac is a crystalline white powder. It belongs to the nonsteroidal anti-inflammatory class of drugs (NSAIDs) that have …
Number of citations: 3 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。